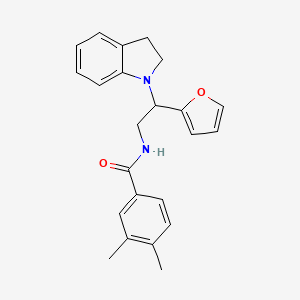

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethylbenzamide

Description

N-(2-(Furan-2-yl)-2-(Indolin-1-yl)ethyl)-3,4-dimethylbenzamide is a synthetic benzamide derivative featuring a furan-2-yl moiety, an indolin-1-yl group, and a 3,4-dimethyl-substituted benzamide core. The furan ring and indoline moiety are common in bioactive molecules, often influencing receptor binding or metabolic stability .

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2/c1-16-9-10-19(14-17(16)2)23(26)24-15-21(22-8-5-13-27-22)25-12-11-18-6-3-4-7-20(18)25/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGINJUYBDWJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the furan and indole derivatives, followed by their coupling through an appropriate linker. The final step would involve the formation of the benzamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such complex organic compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The indole ring can be reduced to form indolines.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like LiAlH4 or NaBH4, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the indole ring may produce indolines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethylbenzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

N-[2-(2,3-Dihydroindol-1-yl)-2-(Furan-2-yl)ethyl]-3-methylbenzamide (ID: 898432-69-4)

This analog () shares the furan-indolin-ethyl backbone but differs in the benzamide substitution (3-methyl vs. 3,4-dimethyl). The absence of a 4-methyl group reduces steric hindrance and lipophilicity, which may lower membrane permeability compared to the target compound. Such differences could influence pharmacokinetic profiles, such as absorption and half-life .

(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-Dimethylbenzamide (No. 2226)

From , this compound shares the 3,4-dimethylbenzamide group but replaces the furan-indolin-ethyl chain with a methoxyalkyl side chain. Pharmacokinetic studies in rats revealed poor bioavailability due to rapid hydroxylation, dihydroxylation, and glucuronidation. This suggests that the target compound’s indolin and furan groups might confer metabolic resistance, as aromatic heterocycles often slow oxidative degradation .

Furan-Containing Analogs

2-Methyl-N-phenyl-3-furancarboxamide (Fenfuram)

A pesticide (), fenfuram demonstrates the role of furan in agrochemical activity. The target compound’s furan moiety, combined with indolin, may shift its application toward pharmaceuticals rather than pesticides, as indoline derivatives are prevalent in kinase inhibitors or serotonin modulators .

Ranitidine-Related Compounds (Evidences 5, 7)

Compounds like N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide () highlight furan’s role in drug design.

Indoline Derivatives

Methyl 1-(3-Cyano-6-(2-(Piperidin-4-ylidene)acetamido)-7-(Tetrahydrofuran-3-yl-oxy)quinolin-4-yl)-indoline-2-carboxylate

This patent compound () incorporates indoline into a complex quinoline scaffold. Such structures are often explored for anticancer or antiviral activity. The target compound’s simpler indolin-ethyl group may prioritize ease of synthesis while retaining binding affinity for similar targets .

Structural and Functional Comparison Table

Key Research Findings and Implications

- Metabolic Stability: The 3,4-dimethylbenzamide group may slow metabolism compared to mono-substituted analogs, as seen in . However, the furan and indolin groups could introduce new metabolic pathways (e.g., furan ring oxidation) requiring further study .

- Bioactivity Hypotheses : Indoline derivatives often target central nervous system receptors or protein kinases. The target compound’s structure aligns with scaffolds used in neuroactive or anticancer agents, though specific activity data are lacking .

- Synthetic Feasibility : The synthesis route for similar compounds () suggests that the target could be prepared via amide coupling between 3,4-dimethylbenzoyl chloride and a furan-indolin-ethylamine precursor .

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C19H21N3O3

Molecular Weight: 339.4 g/mol

CAS Number: 906147-37-3

The compound features multiple functional groups, including furan and indole moieties, which are known for their diverse biological activities. The presence of these heterocycles suggests potential interactions with various biological targets.

The mechanism of action for this compound is hypothesized to involve the following pathways:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Receptor Binding: It could potentially bind to receptors that mediate cellular signaling pathways.

- Nucleic Acid Interaction: The compound may interact with DNA or RNA, affecting gene expression and cellular function.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of indole and furan have been shown to inhibit the growth of various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A498 (Renal) | 5.0 | |

| Compound B | MCF7 (Breast) | 10.0 | |

| This compound | TBD | TBD | Current Study |

Note: Specific IC50 values for this compound are yet to be determined.

Case Studies

-

Study on Indole Derivatives:

A study highlighted the anticancer potential of indole derivatives, demonstrating that structural modifications can enhance their efficacy against human tumor cell lines. The findings suggest that this compound may exhibit similar properties due to its indole component . -

Furan-Based Compounds:

Research has shown that furan-containing compounds can induce apoptosis in cancer cells. This suggests that the furan moiety in our compound could contribute to its potential anticancer effects by triggering programmed cell death .

Pharmacological Studies

Pharmacological evaluations are crucial for determining the therapeutic potential of new compounds. Preliminary studies on related compounds indicate:

- Cytotoxicity: Compounds with similar structures have displayed cytotoxic effects on various cancer cell lines.

- Selectivity: Some derivatives show selectivity towards specific cancer types, which is essential for minimizing side effects in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.